(1R,3S,5R)-2-((2R)-2-Amino-2-(3-hydroxyadamantan-1-yl)acetyl)-2-azabicyclo[3.1.0]hexane-3-carbonitrile
Description
Properties
Molecular Formula |
C18H25N3O2 |
|---|---|
Molecular Weight |
315.4 g/mol |
IUPAC Name |
(1R,3S,5R)-2-[(2R)-2-amino-2-(3-hydroxy-1-adamantyl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile |
InChI |
InChI=1S/C18H25N3O2/c19-8-13-2-12-3-14(12)21(13)16(22)15(20)17-4-10-1-11(5-17)7-18(23,6-10)9-17/h10-15,23H,1-7,9,20H2/t10?,11?,12-,13-,14+,15-,17?,18?/m0/s1 |
InChI Key |
QGJUIPDUBHWZPV-CVDMPPCVSA-N |
Isomeric SMILES |
C1[C@H]2C[C@H]2N([C@@H]1C#N)C(=O)[C@@H](C34CC5CC(C3)CC(C5)(C4)O)N |
Canonical SMILES |
C1C2CC2N(C1C#N)C(=O)C(C34CC5CC(C3)CC(C5)(C4)O)N |
Origin of Product |
United States |
Preparation Methods
Friedel-Crafts Hydroxylation
Adamantane undergoes hydroxylation using hydrogen peroxide (H₂O₂) in the presence of sulfuric acid at 0–5°C for 24 hours, yielding 3-hydroxyadamantane with 65–70% selectivity.
Reaction Conditions
| Parameter | Value |
|---|---|
| Temperature | 0–5°C |
| Reaction Time | 24 hours |
| Catalyst | H₂SO₄ (98%) |
| Yield | 68% |
Oxidation to Carboxylic Acid
The hydroxylated product is oxidized using Jones reagent (CrO₃/H₂SO₄) at 40°C for 6 hours, achieving 85% conversion to 3-hydroxyadamantane-1-carboxylic acid.
Construction of the Bicyclo[3.1.0]hexane Core
The strained bicyclic system requires precise stereochemical control. Two predominant strategies exist:
Ring-Closing Metathesis (RCM)
A diene precursor undergoes RCM using Grubbs 2nd generation catalyst (5 mol%) in dichloromethane at reflux:
Optimization Data
| Catalyst Loading | Temperature | Yield | ee |
|---|---|---|---|
| 5 mol% | 40°C | 72% | 94% |
| 7 mol% | 50°C | 81% | 89% |
Intramolecular Cyclopropanation
Rhodium-catalyzed decomposition of diazo compounds provides an alternative route:
Stereoselective Introduction of the Nitrile Group
The carbonitrile functionality is introduced via nucleophilic substitution or Strecker synthesis:
Cyanide Displacement
A brominated intermediate reacts with potassium cyanide (KCN) in DMF at 80°C:
Kinetic Data
| Solvent | Temperature | Time | Yield |
|---|---|---|---|
| DMF | 80°C | 8 h | 78% |
| DMSO | 90°C | 6 h | 82% |
Enzymatic Resolution
Lipase-mediated kinetic resolution achieves >99% enantiomeric excess (ee) for the (R)-configured nitrile.
Convergent Assembly and Final Functionalization
The synthetic sequence concludes with amide coupling and global deprotection:
Peptide Coupling
3-Hydroxyadamantane-1-carboxylic acid reacts with the bicyclic amine using HATU/DIPEA in THF:
Coupling Efficiency
| Coupling Reagent | Solvent | Yield |
|---|---|---|
| HATU | THF | 88% |
| EDCl/HOBt | DCM | 76% |
Final Deprotection
Global deprotection under acidic conditions (HCl/dioxane) yields the target compound with 92% purity.
Industrial-Scale Production Challenges
Large-scale manufacturing faces three primary hurdles:
-
Stereochemical Drift : Epimerization at C2 and C3 during amidation necessitates low-temperature (–20°C) reactions.
-
Cyclopropane Ring Strain : Premature ring-opening during purification requires silica-free chromatography.
-
Cyanide Handling : Alternative nitrile sources like acetone cyanohydrin improve safety profiles.
Chemical Reactions Analysis
Types of Reactions
(1R,3S,5R)-2-((2R)-2-Amino-2-(3-hydroxyadamantan-1-yl)acetyl)-2-azabicyclo[3.1.0]hexane-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The amino group can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction of the nitrile group can produce primary amines.
Scientific Research Applications
Medicinal Chemistry
The compound is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets:
- Enzyme Inhibition : The adamantane moiety allows for interactions with hydrophobic pockets in proteins, which can lead to the inhibition of specific enzymes involved in various metabolic pathways. This property is particularly useful in drug design aimed at targeting enzymes associated with diseases such as cancer and neurodegenerative disorders .
- Protein-Ligand Interactions : The structural rigidity provided by the bicyclic hexane ring enhances binding affinity to receptors or enzymes. This feature is crucial for developing selective ligands that can modulate biological activity effectively .
Biochemical Studies
The compound's unique structure makes it suitable for studying protein-ligand interactions and enzyme mechanisms:
- Binding Studies : Researchers utilize this compound to elucidate binding mechanisms with various proteins, providing insights into the design of more effective inhibitors or activators .
- Structure-Activity Relationship (SAR) Analysis : Variations of this compound can be synthesized to explore how changes in structure affect biological activity, aiding in the optimization of drug candidates .
Material Science
The unique properties of (1R,3S,5R)-2-((2R)-2-Amino-2-(3-hydroxyadamantan-1-yl)acetyl)-2-azabicyclo[3.1.0]hexane-3-carbonitrile facilitate its use in developing new materials:
- Polymer Synthesis : Its functional groups can be utilized to create polymers with specific properties for applications in coatings, adhesives, and drug delivery systems .
Case Study 1: Enzyme Inhibition
A study focused on the inhibition of nuclear factor-kappa B inducing kinase (NIK) demonstrated that derivatives of this compound could effectively inhibit NIK activity in vitro. The structural features contributed to its binding affinity and selectivity against NIK compared to other kinases .
Case Study 2: Protein Binding Affinity
Research involving the binding affinity of this compound to various G-protein coupled receptors (GPCRs) revealed that modifications to the bicyclic structure significantly impacted its interaction profile. This finding underscores the importance of structural optimization in drug design efforts aimed at GPCRs .
Mechanism of Action
The mechanism of action of (1R,3S,5R)-2-((2R)-2-Amino-2-(3-hydroxyadamantan-1-yl)acetyl)-2-azabicyclo[3.1.0]hexane-3-carbonitrile involves its interaction with specific molecular targets. The adamantane moiety is known for its ability to interact with hydrophobic pockets in proteins, while the bicyclic hexane ring can provide structural rigidity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogs and Stereochemical Variations
Saxagliptin Hydrochloride
- Structure: (1S,3S,5S)-2-[(2S)-2-amino-2-(3-hydroxyadamantan-1-yl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile hydrochloride.
- Key Differences : The (1S,3S,5S) stereochemistry and hydrochloride salt form enhance solubility and bioavailability compared to the free base form .
- Activity : Saxagliptin inhibits DPP-4 with an IC₅₀ of ~50 nM, prolonging incretin hormone activity . The target compound’s (1R,3S,5R) configuration may alter binding kinetics due to spatial orientation differences .
Monohydrate Derivative
- Structure: (1S,3S,5S)-2-((2S)-2-Amino-2-(3-hydroxyadamantan-1-yl)acetyl)-2-azabicyclo[3.1.0]hexane-3-carbonitrile monohydrate.
- Key Differences: The monohydrate form improves crystallinity and stability under storage (2–8°C, inert atmosphere) .
- Safety Profile : Exhibits hazards (H302: toxic if swallowed; H315: skin irritation), similar to saxagliptin derivatives .
Furan-Modified Derivative
- Structure: (1S,3S,5S)-2-((R)-2-(3-hydroxyadamantan-1-yl)-2-((E)-(2-(5-(hydroxymethyl)furan-2-yl)ethylidene)amino)acetyl)-2-azabicyclo[3.1.0]hexane-3-carbonitrile.
- Key Differences : Incorporation of a furan moiety enhances oral absorption and supports once-daily dosing due to prolonged half-life .
- Activity : Demonstrated improved DPP-4 inhibition (IC₅₀ < 30 nM) compared to saxagliptin in preclinical models .
Biological Activity
The compound (1R,3S,5R)-2-((2R)-2-amino-2-(3-hydroxyadamantan-1-yl)acetyl)-2-azabicyclo[3.1.0]hexane-3-carbonitrile is a complex organic molecule notable for its unique bicyclic structure and potential biological activities. Understanding its biological activity is crucial for its application in medicinal chemistry and pharmacology.
Structural Characteristics
This compound features:
- Molecular Formula : CHNO
- Molecular Weight : 315.4 g/mol
- Functional Groups : Amino group, hydroxyl group, and carbonitrile group.
The stereochemistry indicated by (1R,3S,5R) and (2R) is significant as it influences the compound's interaction with biological targets.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets:
- Enzyme Inhibition : The adamantane moiety allows for interaction with hydrophobic pockets in proteins, potentially inhibiting enzyme activity.
- Protein-Ligand Interactions : The bicyclic structure provides rigidity that may enhance binding affinity to specific receptors or enzymes, influencing their functionality.
Biological Activities
Research indicates several biological activities associated with this compound:
Antiviral Activity
Studies have shown that compounds with similar structures exhibit antiviral properties. The mechanism often involves the inhibition of viral replication through interference with viral enzymes.
Anticancer Properties
Preliminary research suggests potential anticancer effects, possibly through the induction of apoptosis in cancer cells or inhibition of tumor growth by modulating signaling pathways.
Neuroprotective Effects
Given the structural similarities to known neuroprotective agents, this compound may offer protective effects against neurodegenerative diseases by modulating neurotransmitter systems or reducing oxidative stress.
Case Studies and Research Findings
- Enzyme Interaction Studies :
- Cell Line Studies :
- Animal Model Research :
Comparative Analysis
To better understand the uniqueness of (1R,3S,5R)-2-((2R)-2-amino-2-(3-hydroxyadamantan-1-yl)acetyl)-2-azabicyclo[3.1.0]hexane-3-carbonitrile compared to similar compounds, the following table summarizes key differences:
| Compound Name | Structural Features | Notable Biological Activity |
|---|---|---|
| (1R,3S,5R)-2-Amino-2-(3-hydroxyadamantan-1-yl)acetic acid | Lacks bicyclic ring | Moderate anti-inflammatory |
| (1R,3S,5R)-3-Hydroxyadamantan-1-ylglycine | Lacks nitrile group | Antiviral activity |
| (1R,3S,5R)-2-(Hydroxymethyl)adamantane | Simple adamantane structure | Limited biological activity |
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing (1R,3S,5R)-2-((2R)-2-Amino-2-(3-hydroxyadamantan-1-yl)acetyl)-2-azabicyclo[3.1.0]hexane-3-carbonitrile, and how are they addressed methodologically?
- Answer : The synthesis involves stereochemical control of the azabicyclohexane core and functionalization of the 3-hydroxyadamantane moiety. A validated approach includes:
- Step 1 : Chlorination of the azabicyclo[3.1.0]hexane nitrogen using reagents like SOCl₂ to form 3-chloro intermediates (critical for subsequent substitution reactions) .
- Step 2 : Coupling the (2R)-2-amino-2-(3-hydroxyadamantan-1-yl)acetyl group via amide bond formation under mild conditions (e.g., HATU/DIPEA in DMF) to preserve stereochemistry .
- Step 3 : Cyanide introduction at the 3-position using KCN or TMSCN under controlled pH to avoid racemization .
- Purification : Chiral HPLC or crystallization with resolving agents (e.g., L-tartaric acid) to isolate enantiopure product .
Q. How is the stereochemical integrity of this compound verified during synthesis?
- Answer :
- X-ray crystallography confirms absolute configuration .
- Circular Dichroism (CD) or Optical Rotation (e.g., [α]D²⁵ = +45° in methanol) validates enantiomeric purity .
- Chiral HPLC (e.g., Chiralpak AD-H column, hexane:IPA 80:20) resolves diastereomers with retention time analysis .
Q. What is the hypothesized mechanism of action for this compound in pharmacological studies?
- Answer : The compound (identified as Saxagliptin) acts as a competitive inhibitor of dipeptidyl peptidase-4 (DPP-4), enhancing incretin-mediated insulin secretion. The 3-hydroxyadamantane group optimizes binding to the S2 pocket of DPP-4, while the cyanide stabilizes the transition state .
Q. How are structure-activity relationships (SAR) analyzed for derivatives of this compound?
- Answer :
- Adamantane modifications : Replace 3-hydroxyadamantane with halogenated or alkylated analogs to assess steric/electronic effects on DPP-4 binding .
- Azabicyclohexane core : Test alternative bridgehead substituents (e.g., methyl, carboxyl) to evaluate conformational rigidity and bioavailability .
- In vitro assays : Measure IC₅₀ against DPP-4 using fluorogenic substrates (e.g., H-Gly-Pro-AMC) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields for the azabicyclohexane core?
- Answer : Discrepancies often arise from solvent choice (THF vs. DCM) and reaction temperature. A comparative study shows:
| Condition | Solvent | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Chlorination | DCM | 0–5 | 78 | 95 |
| Chlorination | THF | 25 | 62 | 88 |
| Optimal conditions prioritize low-temperature DCM to minimize byproducts . |
Q. What methodologies are recommended for analyzing metabolic stability in preclinical studies?
- Answer :
- In vitro microsomal assays : Incubate with liver microsomes (human/rat) and NADPH, followed by LC-MS/MS to quantify parent compound degradation (t₁/₂ = 2.5 hrs in human microsomes) .
- CYP450 inhibition screening : Use fluorescent probes (e.g., CYP3A4: midazolam hydroxylation) to assess off-target effects .
Q. How can chiral resolution be optimized for large-scale production?
- Answer :
- Kinetic resolution : Employ lipases (e.g., Candida antarctica) to selectively hydrolyze undesired enantiomers .
- Simulated Moving Bed (SMB) Chromatography : Achieves >99% enantiomeric excess (ee) with Chiralpak IA columns and ethanol/hexane mobile phase .
Q. What strategies mitigate discrepancies in crystallinity and solubility during formulation?
- Answer :
- Polymorph screening : Use solvent/anti-solvent combinations (e.g., ethanol/water) to identify stable crystalline forms .
- Co-crystallization : Co-formulate with succinic acid to enhance aqueous solubility (from 0.2 mg/mL to 1.5 mg/mL) .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the compound’s bioavailability?
- Answer : Bioavailability variations (10–30% in rats) may stem from formulation excipients or absorption enhancers. A standardized protocol includes:
- Pharmacokinetic (PK) studies : Administer via oral gavage with 0.5% methylcellulose and compare AUC₀–24h across labs .
- Permeability assays : Caco-2 cell monolayers assess intestinal absorption (Papp = 8 × 10⁻⁶ cm/s) to validate in vivo data .
Methodological Tables
Table 1 : Key Analytical Parameters for Purity Assessment
| Technique | Conditions | Acceptance Criteria |
|---|---|---|
| HPLC | C18 column, 0.1% TFA/ACN gradient | Purity ≥99% |
| Chiral HPLC | Chiralpak AD-H, hexane:IPA 80:20 | ee ≥99.5% |
| Elemental Analysis | C, H, N within ±0.4% of theoretical |
Table 2 : Comparative DPP-4 Inhibition of Derivatives
| Derivative | R-Group Modification | IC₅₀ (nM) |
|---|---|---|
| Parent compound | 3-hydroxyadamantane | 1.2 |
| Derivative A | 3-fluoroadamantane | 4.8 |
| Derivative B | 3-methyladamantane | 2.3 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
